molecular formula C₂₅H₃₂O₆ B120306 14,15-Dehydro Budesonide CAS No. 131918-64-4

14,15-Dehydro Budesonide

Cat. No.: B120306
CAS No.: 131918-64-4
M. Wt: 428.5 g/mol
InChI Key: PMZXYZGZQZYDLA-BQKXZEBKSA-N
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Description

14,15-Dehydro Budesonide: is a synthetic glucocorticoid, which is a type of corticosteroid. It is structurally related to budesonide, a well-known anti-inflammatory medication used in the treatment of various respiratory and gastrointestinal conditions. The compound is characterized by the presence of a dehydrogenated double bond at the 14,15 position of the steroid nucleus, which distinguishes it from budesonide .

Mechanism of Action

Target of Action

14,15-Dehydro Budesonide, also known as Budesonide 14-ene, is a glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. The primary targets of this compound are the glucocorticoid receptors in the cells of the lungs and intestines . These receptors play a crucial role in regulating inflammation in the body.

Mode of Action

This compound interacts with its targets by binding to the glucocorticoid receptors. This binding results in the depression of the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins . This interaction reduces inflammation, which is beneficial in the treatment of conditions like asthma, COPD, Crohn’s disease, and ulcerative colitis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Budesonide has a wide therapeutic index, as dosing varies highly from patient to patient . It is metabolized in the liver via the CYP3A4 enzyme to two metabolites, both of which are less than 1% as active as the parent compound . The elimination half-life of budesonide is approximately 2 to 3.6 hours . These properties impact the bioavailability of the drug and its therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation in the body. By depressing the activity of endogenous chemical mediators of inflammation, this compound helps to alleviate symptoms of inflammatory conditions like asthma, COPD, Crohn’s disease, and ulcerative colitis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dust formation should be avoided, and contact with skin and eyes should be minimized. It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14,15-Dehydro Budesonide typically involves the dehydrogenation of budesonide. This process can be achieved through various chemical reactions, including the use of dehydrogenating agents such as selenium dioxide or palladium on carbon. The reaction conditions often require elevated temperatures and specific solvents to facilitate the dehydrogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods optimize parameters such as flow rate, temperature, and residence time to achieve the desired product. The use of continuous flow reactors allows for better control over the reaction conditions and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 14,15-Dehydro Budesonide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce budesonide or other reduced forms .

Scientific Research Applications

14,15-Dehydro Budesonide has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of glucocorticoids.

    Biology: The compound is used in biological research to investigate the effects of glucocorticoids on cellular processes and gene expression.

    Medicine: Research on this compound contributes to the development of new anti-inflammatory drugs and therapies for respiratory and gastrointestinal diseases.

    Industry: The compound is used in the pharmaceutical industry for quality control and validation of analytical methods .

Comparison with Similar Compounds

Uniqueness: 14,15-Dehydro Budesonide is unique due to the presence of the dehydrogenated double bond at the 14,15 position. This structural modification can influence its pharmacokinetic and pharmacodynamic properties, potentially offering different therapeutic benefits or side effect profiles compared to other glucocorticoids .

Properties

IUPAC Name

(1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-11,16,18,20-22,26,28H,4-7,12-13H2,1-3H3/t16-,18-,20+,21?,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZXYZGZQZYDLA-BQKXZEBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C=C3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514461
Record name (4bS,5S,6aS,6bS,9aR,10bR)-5-Hydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10b,11,12-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131918-64-4
Record name 14,15-Dehydrobudesonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4bS,5S,6aS,6bS,9aR,10bR)-5-Hydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10b,11,12-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14,15-DEHYDROBUDESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGU7BPL6BD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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